Technical Guide to (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile: Structural Profiling, Synthesis, and Applications
Technical Guide to (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile: Structural Profiling, Synthesis, and Applications
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to optimize the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and basicity (pKa). The introduction of chiral centers and versatile functional groups—such as the cyano group—transforms the basic morpholine ring into a highly functionalized, stereochemically rich building block.
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) represents a sophisticated chiral intermediate. The precise spatial arrangement of the 6-methyl and 2-cyano groups dictates the three-dimensional vector of subsequent pharmacophores, making this molecule critical for the synthesis of highly selective kinase inhibitors and GPCR ligands. This whitepaper provides an in-depth technical analysis of its structural properties, stereoselective synthesis, and analytical validation.
Chemical Structure & Stereochemical Profiling
The structural integrity of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is defined by its two chiral centers at the C2 and C6 positions.
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Conformational Dynamics: The morpholine ring predominantly adopts a chair conformation to minimize steric strain. In the (2R,6R) configuration, the relative cis or trans relationship between the C2-cyano and C6-methyl groups determines their axial or equatorial positioning. Typically, the bulky 6-methyl group anchors the conformation by adopting an equatorial position, forcing the 2-cyano group into a specific axial or equatorial vector depending on the exact diastereomer.
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Protecting Group Strategy: The N-benzyl group at position 4 serves a dual purpose. It protects the secondary amine during harsh nucleophilic cyanation conditions and provides a lipophilic handle for organic extraction. Crucially, it can be orthogonally removed later via palladium-catalyzed hydrogenation (Pd/C, H₂) without reducing the cyano group or opening the morpholine ring.
Quantitative Data & Physical Properties
The following table summarizes the key physical and computational properties of the scaffold, which are essential for chromatographic tracking and mass spectrometry profiling .
| Property | Value |
| Chemical Name | (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile |
| CAS Number | 1812220-67-9 |
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| Monoisotopic Mass | 216.12627 Da |
| Predicted CCS ([M+H]+) | 146.3 Ų |
| SMILES | C[C@@H]1CN(CC#N)CC2=CC=CC=C2 |
Note: Collision Cross Section (CCS) is a critical parameter for Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), allowing for the orthogonal separation of the (2R,6R) isomer from its (2S,6R) diastereomer based on gas-phase packing.
Synthetic Methodology: Stereoselective Cyanation
The synthesis of 2-cyano morpholines typically relies on a modified Strecker-type cyanation of a morpholine hemiacetal (lactol) . The protocol below outlines a self-validating, stereoselective workflow designed to maximize the diastereomeric excess (d.e.) of the (2R,6R) isomer.
Figure 1: Stereoselective synthetic workflow for (2R,6R)-morpholine-2-carbonitrile.
Step-by-Step Protocol
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Hemiacetal Formation: React (R)-N-benzyl-2-aminopropan-1-ol with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF). Follow with acid-catalyzed cyclization (using aqueous HCl) to yield the morpholine lactol intermediate.
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Iminium Ion Generation: Dissolve the crude lactol in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere. Dropwise, add a Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂).
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Causality: The Lewis acid strongly coordinates with the anomeric hydroxyl group of the lactol, facilitating its departure as a leaving group. This generates a highly reactive, electrophilic oxocarbenium/iminium intermediate.
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Nucleophilic Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) to the cryogenic mixture.
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Causality: TMSCN is strictly utilized over inorganic cyanides (e.g., NaCN or KCN) because it is highly soluble in aprotic organic solvents and acts as a controlled, safe source of the cyano nucleophile in the presence of Lewis acids. This prevents the generation of lethal HCN gas. The nucleophilic attack occurs stereoselectively; the existing (6R)-methyl group provides facial steric hindrance, directing the cyano attack to favor the (2R,6R) configuration via thermodynamic control.
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Quenching: Quench the reaction at -78°C with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
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Chiral Resolution: Purify the crude mixture using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to isolate the pure (2R,6R) enantiomer from trace diastereomers .
Analytical Validation & Self-Validating Systems
To ensure the integrity of the synthetic output, the protocol must be treated as a self-validating system where the analytical readouts directly confirm the mechanistic success of the stereoselective attack.
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1H-NMR Spectroscopy (Coupling Constants): The relative stereochemistry is definitively proven via 1H-NMR. The coupling constant ( J ) of the anomeric proton at C2 dictates its spatial relationship with the adjacent C3 protons. In a rigid chair conformation, a large coupling constant ( J>8 Hz) indicates an axial-axial relationship between the protons, confirming the relative stereochemistry of the cyano group.
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LC-MS Profiling: Liquid Chromatography-Mass Spectrometry is used to confirm the exact mass. The presence of the [M+H]+ peak at m/z 217.13 validates the successful incorporation of the cyano group without over-reduction or ring cleavage.
Applications in Drug Development
The cyano group is a highly versatile synthetic handle. Once the (2R,6R) scaffold is secured, it can be divergently modified to access two major classes of pharmacophores.
Figure 2: Downstream derivatization of the morpholine-2-carbonitrile scaffold.
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Reduction to Amines: Treatment of the carbonitrile with Lithium Aluminum Hydride (LiAlH₄) yields a primary 2-aminomethyl morpholine. This motif is frequently utilized as a hinge-binding moiety in the development of selective kinase inhibitors, where the primary amine acts as a critical hydrogen bond donor to the kinase backbone.
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Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the cyano group yields a morpholine-2-carboxylic acid. This can be coupled with various amines via standard peptide coupling reagents (e.g., HATU, EDC) to generate complex amides, which are highly prevalent in GPCR antagonist libraries.
